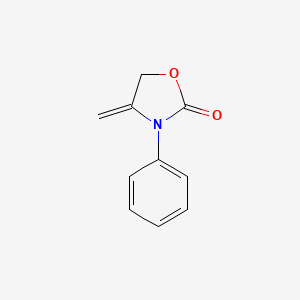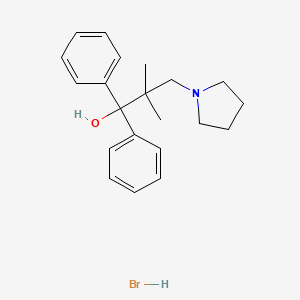
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide is an organic compound with a complex structure that includes phenyl groups, a pyrrolidine ring, and a tertiary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide typically involves the reaction of 1,1-diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol with hydrobromic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form secondary alcohols or alkanes.
Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce secondary alcohols or alkanes.
Applications De Recherche Scientifique
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diphenyl-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 2,2-Dimethyl-3-(1-pyrrolidinyl)-1-propanol
Uniqueness
1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide is unique due to its specific structural features, such as the presence of two phenyl groups and a pyrrolidine ring
Propriétés
Numéro CAS |
35844-93-0 |
|---|---|
Formule moléculaire |
C21H28BrNO |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2,2-dimethyl-1,1-diphenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C21H27NO.BrH/c1-20(2,17-22-15-9-10-16-22)21(23,18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-8,11-14,23H,9-10,15-17H2,1-2H3;1H |
Clé InChI |
HTXSRLCWXHPTRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)

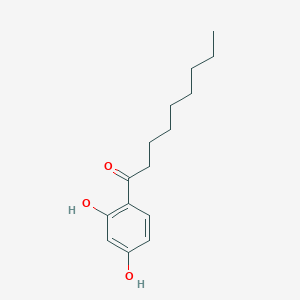
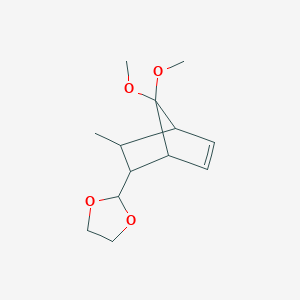
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
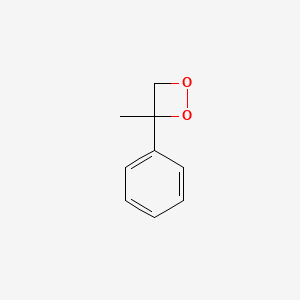

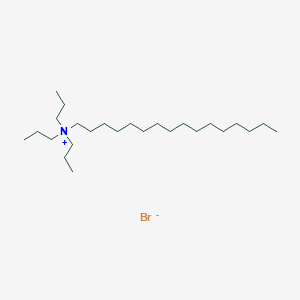
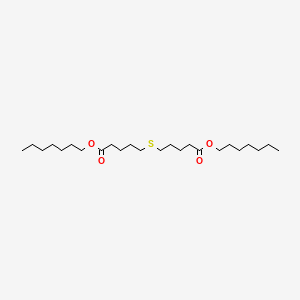
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
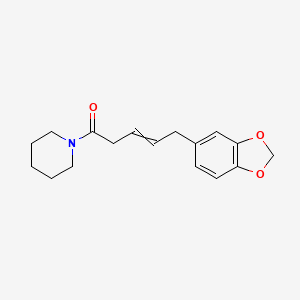
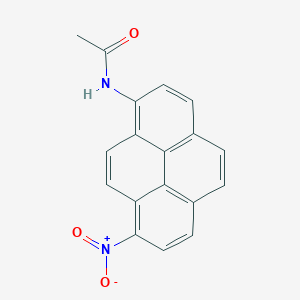
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
